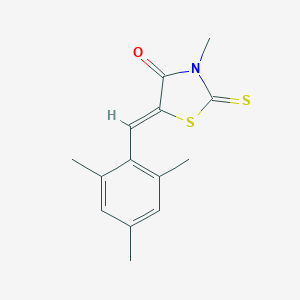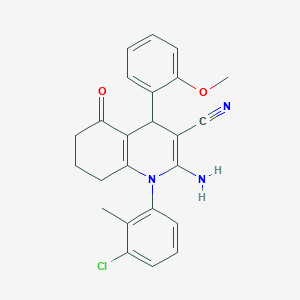![molecular formula C22H19FN2OS B394249 (2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394249.png)
(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” is a complex organic compound that features a thiazole ring, a furan ring, and various aromatic substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Substitution Reactions: The aromatic substituents (ethylphenyl and fluorophenyl groups) can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and furan rings.
Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to hydrogenation of the double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens (chlorine, bromine), nitro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully hydrogenated aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with thiazole and furan rings are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in drug discovery and development.
Medicine
Medicinally, such compounds may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties. They can be candidates for the development of new therapeutic agents.
Industry
Industrially, these compounds can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of “(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
- N-(4-(4-methylphenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-chlorophenyl)amine
- N-(4-(4-ethylphenyl)-3-(2-thienylmethyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-fluorophenyl)amine
Uniqueness
The uniqueness of “(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” lies in its specific combination of substituents and ring structures, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C22H19FN2OS |
|---|---|
分子量 |
378.5g/mol |
IUPAC名 |
4-(4-ethylphenyl)-N-(4-fluorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H19FN2OS/c1-2-16-5-7-17(8-6-16)21-15-27-22(24-19-11-9-18(23)10-12-19)25(21)14-20-4-3-13-26-20/h3-13,15H,2,14H2,1H3 |
InChIキー |
BUXUXWXBNXCCEK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=CO4 |
正規SMILES |
CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394166.png)



![N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE](/img/structure/B394172.png)





![N-cyclohexyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B394181.png)
![2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B394183.png)
![5-[(3,4-Dimethylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione](/img/structure/B394186.png)
![3-(4-ethylphenyl)-2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B394187.png)
